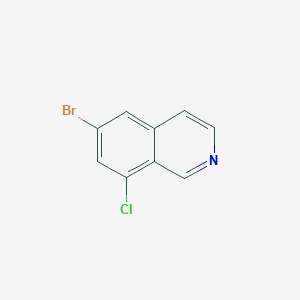

6-Bromo-8-chloroisoquinoline

CAS No.: 1824270-14-5

Cat. No.: VC4529403

Molecular Formula: C9H5BrClN

Molecular Weight: 242.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1824270-14-5 |

|---|---|

| Molecular Formula | C9H5BrClN |

| Molecular Weight | 242.5 |

| IUPAC Name | 6-bromo-8-chloroisoquinoline |

| Standard InChI | InChI=1S/C9H5BrClN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H |

| Standard InChI Key | BTLUGEXANPINDI-UHFFFAOYSA-N |

| SMILES | C1=CN=CC2=C(C=C(C=C21)Br)Cl |

Introduction

6-Bromo-8-chloroisoquinoline is a halogenated isoquinoline derivative, widely studied for its chemical properties and potential applications in organic synthesis and pharmaceutical research. This compound belongs to the isoquinoline family, characterized by a fused aromatic structure containing a nitrogen atom.

-

IUPAC Name: 6-Bromo-8-chloroisoquinoline

-

Molecular Formula:

-

Molecular Weight: 242.5 g/mol

Synthesis and Preparation

The synthesis of halogenated isoquinolines like 6-Bromo-8-chloroisoquinoline typically involves electrophilic aromatic substitution reactions or halogenation of precursor isoquinolines. The exact synthetic route can vary depending on the desired substitution pattern.

A common method includes:

-

Starting with isoquinoline as the base structure.

-

Sequential bromination and chlorination reactions using bromine and chlorine reagents under controlled conditions.

Applications

4.1 Organic Synthesis

6-Bromo-8-chloroisoquinoline serves as a versatile building block in organic synthesis due to its reactive halogen atoms, which facilitate cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling.

4.2 Pharmaceutical Research

Halogenated isoquinolines are often explored for their biological activities, including potential applications in medicinal chemistry for drug discovery:

-

The compound's structure suggests potential interactions with biological targets, though specific bioactivity data for this compound is limited.

Safety Information

The compound should be handled with care in a well-ventilated laboratory environment while wearing appropriate personal protective equipment (PPE).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume